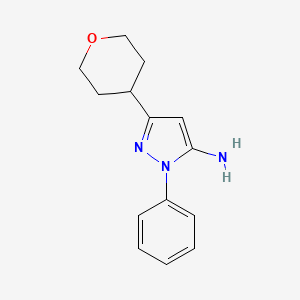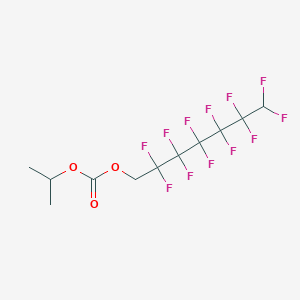![molecular formula C21H17NO4 B12084607 Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is an organic compound that features a biphenyl core with a nitro group and a phenylacetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate typically involves a multi-step process:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Phenylacetate Ester: The nitro-substituted biphenyl is then reacted with methyl phenylacetate under basic conditions to form the ester linkage. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylacetate, facilitating nucleophilic attack on the biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, ensuring higher yields and purity while minimizing waste and reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate can undergo reduction to form amino derivatives under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Phenylacetic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its biphenyl core and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological activities. The nitro group can be reduced to an amino group, which is a common motif in many bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable biphenyl structure and reactive functional groups.
Wirkmechanismus
The mechanism of action of Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-amino-[1,1’-biphenyl]-3-yl)-2-phenylacetate
- Methyl 2-(6-chloro-[1,1’-biphenyl]-3-yl)-2-phenylacetate
Uniqueness
Methyl 2-(6-nitro-[1,1’-biphenyl]-3-yl)-2-phenylacetate is unique due to the position of the nitro group on the biphenyl core, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different physical and chemical properties compared to its analogs, making it a distinct compound for various applications.
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
methyl 2-(4-nitro-3-phenylphenyl)-2-phenylacetate |
InChI |
InChI=1S/C21H17NO4/c1-26-21(23)20(16-10-6-3-7-11-16)17-12-13-19(22(24)25)18(14-17)15-8-4-2-5-9-15/h2-14,20H,1H3 |
InChI-Schlüssel |
UOJRQQKPAOUXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
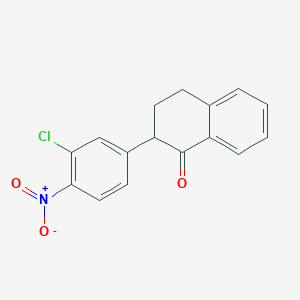

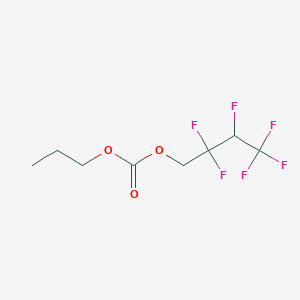


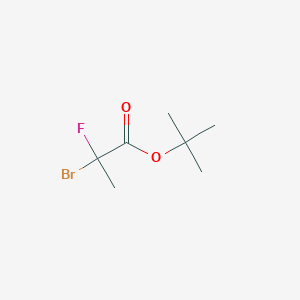

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)

